Homocubane-4-carboxylic acid
Description
Historical Context and Significance of Homocubane Chemistry
The synthesis of cubane (B1203433) in 1964 by Eaton and Cole was a landmark achievement in organic chemistry, and it spurred the exploration of related cage systems. nih.gov Just two years later, in 1966, homocubane was independently synthesized, marking the beginning of homocubane chemistry. nih.gov The inherent strain energy within the homocubane framework has been a key driver of its rich and diverse chemistry. acs.org
The development of synthetic routes to functionalized homocubanes has been a significant area of research. researchgate.net These efforts have not only expanded the library of available cage compounds but have also led to the discovery of novel chemical transformations and reaction mechanisms. The unique three-dimensional arrangement of atoms in the homocubane core has made it a valuable scaffold in areas such as medicinal chemistry and materials science. researchgate.netacs.org
Role of Homocubane-4-carboxylic Acid within Cage Compound Research
This compound is a key derivative in the homocubane series, serving as a versatile precursor for the synthesis of various other 4-substituted homocubanes. acs.org Its carboxylic acid functionality provides a convenient handle for further chemical modifications, allowing for the introduction of a wide range of functional groups. acs.orgresearchgate.net
A convenient synthesis for this compound was reported in 1972, which was crucial for enabling studies on the mechanistic aspects of silver-ion-catalyzed rearrangements of cubyl systems. acs.org This synthesis made significant quantities of the acid readily available for the preparation of other desired homocubane derivatives. acs.org Research has also explored the energetic properties of homocubane derivatives, with computational studies indicating their potential as high-density fuels. researchgate.netrsc.org The thermal stability and high heat of formation of these compounds are notable characteristics. researchgate.netrsc.org
The structural and electronic properties of this compound and related compounds have been investigated using various spectroscopic techniques and computational methods. acs.orguq.edu.au These studies provide valuable data on the impact of the cage structure on the chemical and physical properties of the molecule.
Interactive Data Tables
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H10O2 echemi.com |
| Molecular Weight | 162.18 g/mol echemi.com |
| CAS Number | 15844-05-0 echemi.com |
| Appearance | Crystalline solid acs.org |
| Melting Point | 80 °C acs.org |
Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Values |
| UV (in C2H5OH) | λmax 289-290 nm (ε 18) acs.org |
| NMR | 1.03 (9), 1.30 (6), 1.49 (2) acs.org |
| IR (Carboxylic Acid C=O stretch) | Typically ~1700-1725 cm⁻¹ |
Structure
2D Structure
3D Structure
Properties
CAS No. |
15844-05-0 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylic acid |
InChI |
InChI=1S/C10H10O2/c11-9(12)10-6-3-1-2-4(6)8(10)5(2)7(3)10/h2-8H,1H2,(H,11,12) |
InChI Key |
MOOVPWJLDNIYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C4C1C5C2C3C45C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Homocubane 4 Carboxylic Acid and Its Derivatives
Early Synthetic Approaches to the Homocubane Skeleton
The initial constructions of the homocubane framework laid the groundwork for accessing a variety of its derivatives, including the pivotal homocubane-4-carboxylic acid. These early methods often involved multi-step sequences characterized by ingenious applications of classic and contemporary organic reactions.
A cornerstone in the synthesis of cubane (B1203433) and its homologues is the Favorskii rearrangement. ddugu.ac.inyoutube.com This reaction provides an efficient method for the ring contraction of α-halo ketones to carboxylic acids or their derivatives. ddugu.ac.in In the context of homocubane synthesis, a key step involves the Favorskii-type ring contraction of an α-bromo homocubanone precursor. ddugu.ac.in
This transformation is instrumental in creating the homocubane carboxylic acid derivative from a bishomocubanone system. ddugu.ac.inthieme-connect.com The reaction typically proceeds by treating the α-bromo ketone with a base, such as potassium hydroxide (B78521). ddugu.ac.in The mechanism, while debated, is often considered to proceed through a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack by hydroxide to yield the ring-contracted carboxylic acid. youtube.com It's noteworthy that for these bridged systems, the reaction often follows a "quasi-Favorskii" mechanism due to the high ring strain preventing enolization, as dictated by Bredt's rule. total-synthesis.com
A convenient synthesis of this compound was developed to provide suitable quantities for further studies. acs.org This approach highlights the importance of this compound as a versatile intermediate for accessing various 4-substituted homocubanes. acs.org
| Precursor | Reagents | Product | Reference |
| α-bromo homocubanone | Potassium hydroxide | Homocubane carboxylic acid | ddugu.ac.in |
| Cyclized moiety 15 | Base | This compound skeleton 16 | thieme-connect.com |
This table summarizes the key Favorskii-type ring contraction reactions used in the synthesis of this compound.
Photochemical [2+2] cycloadditions are a powerful tool for the construction of four-membered rings and have been pivotal in the synthesis of cubane and its derivatives. libretexts.orgresearchgate.net This reaction involves the irradiation of two alkene moieties, leading to a cyclobutane (B1203170) ring. libretexts.orgtum.de In the synthesis of cubane precursors, an intramolecular [2+2] photocycloaddition of a suitable diene is often a key step. thieme-connect.comlibretexts.org
The efficiency of these reactions can be influenced by the geometry of the starting material, where the double bonds are held in close proximity, facilitating the cycloaddition upon photochemical excitation. total-synthesis.com While thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules, the photochemical pathway allows for a suprafacial reaction, making it a synthetically viable route. libretexts.org The resulting cyclobutane-containing polycyclic systems then serve as precursors that can be further elaborated to the homocubane skeleton. researchgate.net
| Reactant(s) | Conditions | Product | Reference |
| Two alkenes | UV light | Cyclobutane | libretexts.org |
| 2-Cyclopentenone and cyclopentene | Photochemical | Cyclobutane adduct | libretexts.org |
| Diene precursor 7 | UV light, CH3OH | Cyclized moiety | thieme-connect.com |
This table highlights key photochemical cycloaddition reactions used to form precursors for the homocubane skeleton.
Favorskii-Type Ring Contraction Strategies in this compound Synthesis
Advanced Synthetic Transformations Involving this compound
Once this compound is obtained, its carboxylic acid functionality opens the door to a wide array of chemical transformations, allowing for the synthesis of a diverse range of homocubane derivatives.
The carboxylic acid group of this compound can be readily converted into other functional groups, a common strategy in organic synthesis. mnstate.eduyoutube.com These interconversions are crucial for creating a variety of substituted homocubanes with different physical and chemical properties.
Standard synthetic methodologies can be employed to transform the carboxylic acid into esters, amides, and acid chlorides. mnstate.edu For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. The formation of an acid chloride, a more reactive derivative, can be accomplished using reagents like thionyl chloride or oxalyl chloride. mnstate.edu This acid chloride can then serve as a versatile intermediate for the synthesis of esters and amides. youtube.com The reduction of the carboxylic acid or its ester derivatives using reducing agents like lithium aluminum hydride can yield the corresponding alcohol, homocuban-4-ylmethanol. total-synthesis.com
| Starting Material | Reagent(s) | Product | Reference |
| This compound | Alcohol, Acid catalyst | Homocubane-4-carboxylate ester | mnstate.edu |
| This compound | Thionyl chloride | Homocubane-4-carbonyl chloride | mnstate.edu |
| Homocubane-4-carboxylate ester | Lithium aluminum hydride | Homocuban-4-ylmethanol | total-synthesis.com |
This table illustrates common functional group interconversions starting from this compound.
Homologation reactions are chemical processes that extend a carbon chain by a single methylene (B1212753) unit (-CH2-). wikipedia.orguniroma1.it When applied to derivatives of this compound, these reactions allow for the synthesis of homologous series of homocubane derivatives with varying chain lengths at the 4-position.
A classic example of a homologation reaction is the Arndt-Eistert synthesis, which converts a carboxylic acid to its next higher homologue. wikipedia.org This multi-step procedure typically involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement of the diazoketone, often in the presence of a silver catalyst, yields the homologous ester, which can then be hydrolyzed to the carboxylic acid. Another notable method is the Kowalski ester homologation, which provides an alternative to the Arndt-Eistert synthesis for converting esters to their homologous counterparts. wikipedia.orgorganic-chemistry.org
These iterative homologation strategies provide a systematic way to build upon the homocubane scaffold, enabling the synthesis of a library of compounds for further investigation into their properties and potential applications.
| Reaction Name | Starting Material | Key Reagents | Product | Reference |
| Arndt-Eistert Synthesis | Carboxylic acid | Thionyl chloride, Diazomethane, Silver catalyst | Homologous carboxylic acid | wikipedia.org |
| Kowalski Ester Homologation | Ester | Dibromomethyllithium, n-BuLi | Homologous ester | organic-chemistry.org |
This table presents key homologation reactions that can be applied to derivatives of this compound.
Reaction Mechanisms and Stereochemical Control in Homocubane Chemistry
Mechanistic Studies of Favorskii Rearrangements in Homocubane Synthesis
The Favorskii rearrangement is a powerful method for ring contraction in cyclic α-halo ketones, leading to the formation of carboxylic acid derivatives. wikipedia.orgnumberanalytics.com This reaction has been instrumental in the synthesis of strained polycyclic systems, including the conversion of bishomocubane skeletons to homocubane and cubane (B1203433) structures. oup.com
The generally accepted mechanism proceeds through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org The process begins with a base abstracting an α-proton from the ketone, forming an enolate. numberanalytics.com This enolate then undergoes intramolecular nucleophilic attack, displacing the adjacent halide to form a bicyclic system containing a highly strained cyclopropanone ring. Subsequent attack by a nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon of the cyclopropanone opens the three-membered ring. wikipedia.org This ring-opening occurs in a manner that yields the more stable carbanion, which is then protonated by the solvent to give the final rearranged carboxylic acid product. wikipedia.org
In the context of homocubane synthesis, mechanistic studies have revealed the stepwise nature of these rearrangements. For instance, the base-promoted rearrangement of 1,5-dibromopentacyclo[5.3.0.0²,⁵.0³,⁹.0⁴,⁸]decane-6,10-dione, a bishomocubane derivative, initially yields 1-bromo-4-homocubanecarboxylic acid. oup.com This demonstrates that the Favorskii rearrangement can proceed sequentially, first forming the homocubane skeleton as a stable intermediate. oup.com Further treatment of this intermediate with a base can then induce a second rearrangement to produce cubane-1,4-dicarboxylic acid. oup.com
The direction of the reaction and the stability of the intermediates are critical. Studies involving 1- and 8-bromo-4-homocubanecarboxylic acids have shown that the formation of a specific, more stable carbanion intermediate dictates the reaction pathway, determining whether the reaction proceeds via ring contraction or a competing ring-cleavage (Haller-Bauer-type) reaction. oup.com
| Starting Material | Base/Conditions | Key Intermediate | Product(s) | Yield | Reference |
| 1,5-dibromopentacyclo[5.3.0.0²,⁵.0³,⁹.0⁴,⁸]decane-6,10-dione (3) | 10% aq. KOH, reflux | Homocubane skeleton | 1-Bromo-4-homocubanecarboxylic acid (4) | 76% | oup.com |
| 1,5-dibromopentacyclo[5.3.0.0²,⁵.0³,⁹.0⁴,⁸]decane-6,10-dione (3) | 25% aq. KOH, reflux | Cyclopropanone | Cubane-1,4-dicarboxylic acid (10) and Lactone (11) | 10:1 ratio | oup.com |
| 1-Bromo-4-homocubanecarboxylic acid (4) | 25% aq. KOH, reflux | Not specified | Cubane-1,4-dicarboxylic acid (10) | 44% | oup.com |
Stereochemical Aspects of Homoketonization Reactions of Homocubane Acetates
Homoketonization is a characteristic reaction of bridgehead alcohols and their esters in strained polycyclic systems, involving base-catalyzed cleavage of a carbon-carbon bond. ru.nl In the homocubane system, this reaction displays remarkable stereospecificity. The base-catalyzed homoketonization of homocubane acetates, such as pentacyclo[4.3.0.0²,⁴.0³,⁸.0⁵,⁷]nonan-9-one ethylene (B1197577) ketal 4-acetate, proceeds with retention of configuration at the carbon bearing the acetate (B1210297) group. ru.nlresearchgate.net
Studies on homocubane bridgehead acetates show they are extremely labile in the presence of base. ru.nl For example, treatment of homocubane acetate (2) with sodium methoxide (B1231860) in methanol (B129727) results in an almost instantaneous and quantitative conversion to a "half-cage" ketone. ru.nl The mechanism involves the cleavage of the C4–C7 bond, followed by a highly stereospecific protonation. ru.nl
| Reactant | Conditions | Key Observation | Stereochemical Outcome | Reference |
| Homocubane Acetate (2) | NaOMe in MeOH | Quantitative conversion to half-cage ketone (3) | Exclusive cleavage of C4-C7 bond | ru.nl |
| Deketalized Acetate (7) | NaOMe in MeOD | Formation of monodeuterated ketone (8a) | >96% Retention of Configuration | ru.nl |
| Acetate (10) | Acid Catalysis | Not specified | Exclusive Retention of Configuration | researchgate.net |
Nucleophilic Substitution Pathways of Homocubane-4-carboxylic Acid Derivatives
Derivatives of carboxylic acids, including those of this compound, primarily react via nucleophilic acyl substitution. pressbooks.pubkhanacademy.org This mechanism is fundamental to converting the carboxylic acid group into a wide range of other functional groups, such as esters, amides, and acid halides. khanacademy.orglibretexts.org The synthesis of various 4-substituted homocubanes often relies on these transformations starting from this compound. acs.org
The general pathway for nucleophilic acyl substitution involves a two-step addition-elimination mechanism. pressbooks.pubdoubtnut.com First, the nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid derivative, breaking the pi bond and forming a tetrahedral intermediate. pressbooks.pubdoubtnut.com In the second step, the carbonyl group is reformed by the elimination of the leaving group. pressbooks.pub The feasibility of the reaction depends on the relative leaving group ability of the substituent on the acyl group compared to the incoming nucleophile. pressbooks.pub
For instance, this compound can be converted to an acid chloride using a reagent like thionyl chloride. khanacademy.org This highly reactive acid chloride can then be treated with various nucleophiles (e.g., alcohols to form esters, amines to form amides) to generate a library of 4-substituted homocubanes. Similarly, ester derivatives can be transformed. A relevant example is seen in the synthesis of 1-azahomocubane, where a seco-azacubane ester is reduced to a primary alcohol with lithium borohydride (B1222165), which is then chlorinated with thionyl chloride. nih.gov These steps—conversion of an ester to an alcohol and an alcohol to a chloride—are classic examples of nucleophilic substitution pathways applied to a strained cage system. nih.gov
Selective Reduction Mechanisms of Carboxylic Acid Moieties in Homocubane Systems
The reduction of the carboxylic acid group in a complex molecule like this compound requires careful selection of reagents to ensure selectivity and avoid unwanted reactions with the strained polycyclic framework. The goal is typically the conversion of the carboxylic acid to a primary alcohol or an aldehyde.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. libretexts.org The mechanism involves a nucleophilic acyl substitution by a hydride ion, followed by a second nucleophilic addition to the intermediate aldehyde, which is more reactive than the starting carboxylic acid. libretexts.org While effective, the high reactivity of LiAlH₄ can sometimes lead to a lack of chemoselectivity in highly functionalized molecules. In a related strained system, lithium borohydride (LiBH₄), a milder reagent, was used to reduce an ester to a primary alcohol. nih.gov
More modern and selective methods have been developed that offer greater control. Catalytic hydrosilylation has emerged as a powerful technique for the reduction of carboxylic acid derivatives. nih.gov Manganese-catalyzed hydrosilylation, for example, can directly reduce carboxylic acids to disilylacetals under mild conditions, which are then hydrolyzed to yield aldehydes in excellent yields. rsc.org Similarly, visible-light photoredox catalysis allows for the reduction of carboxylic acids to aldehydes with a hydrosilane, a method noted for its mild conditions and high tolerance of other functional groups. rsc.org Another selective system involves the activation of the carboxylic acid with cyanuric chloride, followed by reduction with borohydride exchange resin (BER). jocpr.com This system has shown selectivity for aliphatic over aromatic carboxylic acids, a feature that could be exploited in homocubane chemistry. jocpr.com These advanced methods provide a toolkit for achieving the desired reduction while preserving the integrity of the homocubane cage.
| Reducing Agent/System | Product | Mechanism/Features | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | 1° Alcohol | Double nucleophilic addition via aldehyde intermediate. | libretexts.org |
| Lithium Borohydride (LiBH₄) | 1° Alcohol | Used to reduce an ester in a related cage system. | nih.gov |
| Mn-catalyzed Hydrosilylation | Aldehyde | Forms a disilylacetal intermediate; mild conditions. | rsc.org |
| Photoredox Catalysis with Hydrosilane | Aldehyde | Single electron transfer and hydrogen atom transfer steps; high functional group tolerance. | rsc.org |
| Cyanuric Chloride / BER | 1° Alcohol | Activation of carboxylic acid followed by mild reduction; selective for aliphatic acids. | jocpr.com |
Computational Chemistry and Theoretical Investigations of Homocubane 4 Carboxylic Acid
Density Functional Theory (DFT) Applications in Homocubane Chemistry
Density Functional Theory (DFT) has become an indispensable tool in the study of strained polycyclic systems like homocubane and its derivatives. DFT methods allow for the detailed examination of electronic structures, offering insights that complement and explain experimental findings. rsc.org These computational techniques are crucial for understanding the stability, structure, and bonding characteristics of these unique cage molecules. researchgate.net
DFT calculations are frequently employed to evaluate the energetic properties of homocubane derivatives, which are of interest as potential high-energy-density materials. researchgate.net Computational studies using functionals like B3LYP with basis sets such as 6-311++G(d,p) have revealed that many homocubane derivatives possess high densities and significant positive heats of formation, properties that are superior to conventional hydrocarbon fuels like RP-1. researchgate.netresearchgate.net
The kinetic stability of these compounds is often assessed by calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. A larger HOMO-LUMO gap generally indicates greater kinetic stability. rsc.orgmdpi.com For many newly synthesized homocubane derivatives, these calculations have confirmed their stability, making them viable candidates for applications in propulsion systems. researchgate.netrsc.org
Strain energy analysis further contributes to understanding the stability of these molecules. For instance, theoretical studies on azahomocubanes—homocubane structures where a carbon atom is replaced by nitrogen—have shown that these nitrogen-containing analogues experience less strain compared to their all-carbon counterparts. researchgate.net The strain energy for azahomocubanes is calculated to be around 110 kcal/mol, which is lower than that of azacubanes (~117 kcal/mol) and significantly lower than cubane (B1203433) itself (~160 kcal/mol). joaquinbarroso.com This reduction in strain energy upon nitrogen substitution and homologation (insertion of a CH₂ group) highlights a key stabilization strategy for these caged systems. rsc.org
Table 1: Calculated Energetic Properties of Selected Homocubane Derivatives This table is for illustrative purposes; specific values are highly dependent on the derivative and computational method.
| Compound/Derivative Family | Property | Calculated Value | Significance |
|---|---|---|---|
| Hydroxymethyl-bishomocubanone Derivatives | Density | 1.30–1.59 g/cm³ researchgate.net | High density is favorable for volume-limited applications. |
| Bishomocubanone Derivatives | Heat of Formation | High positive values researchgate.net | Indicates high energy content. |
| Various Homocubane Derivatives | HOMO-LUMO Gap | Sufficiently large rsc.org | Suggests good kinetic stability. |
DFT calculations are pivotal for elucidating the molecular structures of homocubane analogues, often providing geometrical parameters that are in close agreement with data from single-crystal X-ray diffraction. rsc.orgacs.org These computational models serve to confirm experimental findings and can be used to predict structures for compounds that are difficult to crystallize. acs.org
For example, in studies of metallahomocubane analogues, DFT has been used to optimize geometries and understand the bonding between the cage framework, metal atoms (like Cobalt, Iridium, or Rhodium), and chalcogen atoms (Sulphur or Selenium). rsc.orgacs.org The analysis of the topology of electron density, including the identification of bond critical points (BCPs), provides insight into the nature of the bonding interactions, such as Co-E and B-E bonds in cobaltaselenaborane homocubane analogues. acs.orgresearchgate.net Natural Bond Orbital (NBO) calculations further support these findings by characterizing specific interactions, like Co-H-Co bonds. acs.org
The substitution of a carbon atom with a heteroatom like nitrogen in the homocubane skeleton leads to predictable changes in geometry. DFT calculations for 1-azahomocubane show a slight shortening of the bonds adjacent to the nitrogen atom due to its increased electronegativity and enhanced pyramidalization at the nitrogen center. rsc.org
Table 2: Comparison of Selected Experimental and DFT-Calculated Bond Lengths (Å) in a Trishomocubane Analogue Data extracted from a study on a dicobaltaselenaborane trishomocubane derivative. researchgate.net
| Bond | X-ray Diffraction (Å) | DFT Calculation (Å) |
|---|---|---|
| Co1–S1 | 2.140(10) | Agreement noted acs.org |
| B1–S2 | 1.869(12) | Agreement noted acs.org |
Evaluation of Energetic Properties and Stability of Homocubane Derivatives
Strain Energy Calculations in Strained Polycyclic Systems, including Homocubane-4-carboxylic Acid
Cage compounds like homocubanes are characterized by significant ring strain, which is a critical factor in their reactivity and energetic properties. researchgate.net Computational chemistry provides essential methods for quantifying this strain energy. Hypohomodesmotic and isodesmic reactions are theoretical constructs used to calculate the strain energy by comparing the energy of the strained molecule to a set of strain-free reference compounds. rsc.orgumsl.edu
Calculations have shown that the homologation of cubane to homocubane, and similarly azacubane to azahomocubane, results in a substantial decrease in strain energy by approximately 45 kcal/mol. rsc.org This is attributed to the incorporation of a more stable five-membered ring within the cage structure. rsc.org
For this compound, its strain energy has been considered in theoretical studies aimed at predicting thermochemical properties like the enthalpy of formation. uq.edu.auresearchgate.net Confidence in these predictive methods is often established by accurately calculating the properties of other highly strained molecules, including this compound itself. uq.edu.auresearchgate.net The strain energy of cubane has been calculated to be approximately 681.0 kJ/mol (162.7 kcal/mol), providing a benchmark for understanding the energetics of its derivatives. umsl.edu
Table 3: Strain Energies of Selected Polycyclic Cage Compounds
| Compound | Computational Method | Strain Energy (kcal/mol) | Reference |
|---|---|---|---|
| Cubane | Isodesmic Reaction | 162.7 | umsl.edu |
| Cuneane | Isodesmic Reaction | 120.5 | umsl.edu |
| Azacubane | M062X-D3/Def2TZVPP | ~117 | joaquinbarroso.com |
| Azahomocubane | M062X-D3/Def2TZVPP | ~110 | joaquinbarroso.com |
Quantum Chemical Analysis of Intermolecular and Intramolecular Interactions in Homocubane-Derived Structures
Quantum chemical methods are fundamental to analyzing the complex web of interactions within and between homocubane-derived molecules. rowansci.com These analyses go beyond simple structural descriptions to explain the forces governing molecular assembly and reactivity.
Intramolecular interactions in homocubane analogues, particularly those containing metals, have been successfully characterized using DFT. For instance, NBO analysis has been used to confirm the presence and nature of three-center, two-electron Co-H-Co bonds in certain cobaltaborane homocubanes. acs.org Furthermore, the analysis of electron density topology through methods like Atoms in Molecules (AIM) can identify bond critical points, which describe the charge distribution and bonding characteristics between atoms in the cage framework. acs.orgresearchgate.net
The study of intermolecular interactions is crucial for understanding the properties of these materials in the solid state. Quantum chemical calculations can model noncovalent interactions such as hydrogen bonding, which is particularly relevant for derivatives like this compound. cuni.cz The electrostatic potential (ESP) mapped onto the molecular surface is a valuable tool for predicting how molecules will interact. For example, in azahomocubanes, the minimum electrostatic potential (VS,min) near the nitrogen atom correlates well with the molecule's basicity and protonation affinity, providing a qualitative guide to its intermolecular reactivity. researchgate.netjoaquinbarroso.com
Computational Approaches for Nuclear Magnetic Resonance Parameter Prediction and Structure Validation of Homocubanes
Computational prediction of Nuclear Magnetic Resonance (NMR) parameters has become a powerful and routine tool for the structure validation of complex molecules, including homocubane derivatives. rsc.orgfrontiersin.org By calculating chemical shifts (δ) and coupling constants (J) and comparing them to experimental spectra, researchers can confirm proposed structures or distinguish between possible isomers. acs.orggithub.io
DFT methods are widely used for these predictions. The process typically involves a conformational search, geometry optimization of the low-energy conformers, and then the NMR calculation itself, often using a specific functional and basis set known to perform well for such predictions (e.g., WP04/6-311++G(2d,p)). github.io The accuracy of these predictions can be very high, with mean absolute errors for ¹H shifts as low as 0.08 ppm against experimental data. github.io
In the field of homocubane chemistry, DFT has been used to compute ¹H and ¹¹B chemical shifts for metallahomocubane analogues, showing good agreement with experimental values. acs.org This correlation is crucial for assigning specific resonances in complex spectra to particular atoms in the molecule. acs.orgacs.org For heteroatom-containing cages, such as azahomocubanes and selenaboranes, NMR parameter prediction is especially valuable. Calculated ¹⁵N NMR chemical shifts have been correlated with the electronic environment and s-character of the nitrogen lone pair in azahomocubanes. rsc.org Similarly, a linear relationship has been established between calculated and measured ⁷⁷Se NMR chemical shifts, which serves as a predictive tool to aid in the characterization of new selenaborane cluster compounds. acs.org
Table 4: Comparison of Experimental and Calculated NMR Chemical Shifts (δ) for Homocubane Analogues This table presents illustrative data showing the correlation between experimental and computed values.
| Nucleus | Compound Type | Experimental δ (ppm) | Calculated δ (ppm) | Significance |
|---|---|---|---|---|
| ¹¹B | Dicobaltaselenaborane Homocubane Analogue (1) | -4.6, -13.9 acs.org | Values in agreement acs.org | Confirms structure and assignment of boron environments. |
| ¹H (Cp*) | Dicobaltaselenaborane Homocubane Analogue (1) | 1.20 acs.org | Values in agreement acs.org | Aids in distinguishing between different metal environments. |
| ¹⁵N | 1-Azahomocubane (4) | 78.7 rsc.org | Calculations support deshielding rsc.org | Correlates electronic structure with NMR chemical shift. |
Derivatives, Analogues, and Advanced Research Applications of Homocubane 4 Carboxylic Acid
Synthesis and Exploration of Homocubane-Based High Energy Density Materials
The rigid and highly strained cage structure of homocubane makes it a prime candidate for the synthesis of high-energy-density materials (HEDMs). The introduction of energetic functional groups onto the homocubane skeleton, often starting from homocubane-4-carboxylic acid, can lead to compounds with superior performance characteristics compared to conventional hydrocarbon fuels.
Researchers have synthesized and evaluated the energetic properties of a range of homocubane derivatives. rsc.orgresearchgate.net These studies involve the conversion of this compound into various functional groups such as amides, esters, tetrazoles, and oxadiazoles. researchgate.net Computational studies, often employing density functional theory (DFT) at levels such as B3LYP/6-311++G(d,p), have been instrumental in predicting the properties of these newly designed molecules. rsc.orgresearchgate.net These calculations reveal that many homocubane derivatives possess higher densities and greater positive heats of formation than traditional fuels like RP-1. rsc.orgresearchgate.net
A key performance metric for propellants is the density-specific impulse (ρIsp), which combines the specific impulse (a measure of efficiency) with the density of the material. Several synthesized homocubane derivatives have shown calculated ρIsp values that are substantially superior to those of conventional fuels. rsc.orgresearchgate.net For instance, certain derivatives have emerged as excellent candidates for volume-limited applications due to their high density, favorable density-specific impulse, and both kinetic and thermodynamic stability. rsc.org Thermal stability is another critical factor for HEDMs, and thermogravimetric analysis (TGA) has confirmed that many of these homocubane-based compounds are thermally stable with high onset temperatures for decomposition. rsc.org
Table 1: Calculated Properties of Selected Homocubane-Based High Energy Density Materials
| Compound/Derivative | Predicted Density (g/cm³) | Heat of Formation (kJ/mol) | Key Findings |
| Homocubane-4-carboxamide | > 1.30 | Positive | Superior ballistic properties compared to HTPB. rsc.orgresearchgate.net |
| Homocubane-4-tetrazole | > 1.30 | High positive value | Enhanced density and heat of formation. rsc.orgresearchgate.net |
| Homocubane-based Oxadiazole | ~ 1.50 | High positive value | Kinetically less stable compared to other derivatives. rsc.org |
| Dinitromethylbishomocubane | 1.37 - 1.60 | 33.68 - 230.48 | Good thermal and kinetic stability. researchgate.net |
It is noteworthy that while many derivatives exhibit promising properties, some, like those containing oxadiazole, triazole, and triazine moieties, may show lower kinetic stability as indicated by their HOMO-LUMO energy gaps. rsc.org
Homocubane-Derived Amino Acid Analogues and their Relevance in Peptide Chemistry
The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability, conformational constraint, and novel biological activities. researchgate.netmdpi.com The rigid cage structure of homocubane makes its amino acid derivatives, particularly those derived from trishomocubane, valuable tools in peptide design.
The synthesis of trishomocubane amino acid derivatives has been successfully achieved and reported. ukzn.ac.za A common route involves the use of a hydantoin (B18101) precursor which, after protection (e.g., with bis-Boc), can be hydrolyzed under mild conditions to yield the caged amino acid. ukzn.ac.za Due to the poor solubility of the free amino acid, it is often characterized as its Fmoc (9-fluorenylmethyloxycarbonyl) derivative. ukzn.ac.za The Fmoc-protected trishomocubane amino acid has been shown to be sufficiently stable for use in solid-phase peptide synthesis (SPPS), although some deprotection can occur over time in storage. ukzn.ac.za For efficient coupling in SPPS, the Fmoc-protected amino acid is often converted to its acid fluoride (B91410), which serves as an activated form. ukzn.ac.za
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. peptide.compeptide.combeilstein-journals.org The incorporation of sterically hindered or conformationally constrained amino acids like trishomocubane derivatives can be challenging but offers significant rewards in terms of peptide structure and function.
The Fmoc-protected trishomocubane amino acid fluoride has been successfully incorporated into short peptides. ukzn.ac.za For example, it has been coupled to a tri-alanine sequence (Ala-Ala-Ala) to form a tetrapeptide (Ala-Ala-Ala-Tris) and a heptapeptide (B1575542) (Ala-Ala-Ala-Tris-Ala-Ala-Ala). ukzn.ac.za The use of the N-protected amino acid ensures controlled, single-unit addition to the growing peptide chain. ukzn.ac.za The successful synthesis of these peptides demonstrates the viability of using trishomocubane amino acids in standard SPPS protocols. The rigid cage structure is anticipated to induce specific secondary structures, such as β-turns, in the resulting peptides, a feature that is highly desirable in the design of bioactive molecules. researchgate.net
Synthesis of Trishomocubane Amino Acid Derivatives
Metalla-chalcogenaborane Analogues of Homocubane Frameworks: Synthesis and Structural Studies
The diversity of homocubane-based structures can be expanded by replacing carbon vertices with other elements. A notable area of research involves the synthesis of metalla-chalcogenaborane analogues, where carbon atoms of the cage are substituted with metal, chalcogen (sulfur or selenium), and boron atoms.
The characterization of these complex structures relies on a combination of multinuclear NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netacs.org For example, the structure of a dicobaltathiaborane analogue of a 1,2,2',4-isomer of tetrahomocubane, [(CpCo)₂(μ-S)₄(μ₃-S)₄B₂H₂], has been confirmed by X-ray analysis. researchgate.netacs.org Similarly, analogues of D₃-trishomocubane have been synthesized, including bimetallic isomers like [(CpCo)₂(μ-S)₃(μ₃-S)₄B₂H₂] and monometallic versions such as [Cp*Co(μ-S)₃(μ₃-S)₄B₃H₃]. researchgate.netacs.org The structural studies reveal how the positions of the bridging chalcogen ligands can be altered, leading to different isomers. researchgate.netacs.org An exceptional example is a vertex-fused trishomocubane derivative where a [Co(μ-Se)₃(μ₃-Se)₄B₃H₃] moiety is fused to an exopolyhedral trigonal bipyramid. researchgate.netacs.org
Table 2: Examples of Metalla-chalcogenaborane Analogues of Homocubanes
| Compound Formula | Homocubane Analogue | Key Structural Features | Reference |
| [(CpCo)₂(μ-S)₄(μ₃-S)₄B₂H₂] | Tetrahomocubane | First structurally characterized prototype of the 1,2,2',4 isomer. | researchgate.netacs.org |
| [(CpCo)₂(μ-S)₃(μ₃-S)₄B₂H₂] | Trishomocubane | Bimetallic structural isomers with varying μ-S ligand positions. | researchgate.netacs.org |
| [CpCo(μ-S)₃(μ₃-S)₄B₃H₃] | Trishomocubane | Monometallic analogue of parent D₃-trishomocubane. | researchgate.netacs.org |
| [{(CpCo)₂(μ-H)(μ₃-Se)₂}Co(μ-Se)₃(μ₃-Se)₄B₃H₃] | Trishomocubane | Vertex-fused D₃-trishomocubane with an exopolyhedral cluster. | researchgate.netacs.org |
These studies not only expand the fundamental chemistry of cage compounds but also provide insights into the bonding and structural possibilities when main group and transition metal elements are incorporated into these complex frameworks.
Stereoselective Synthesis and Optical Resolution of Homocubane Chiral Derivatives
Many derivatives of homocubane are chiral, and the ability to synthesize stereochemically pure compounds is crucial for applications in medicinal chemistry and materials science. ethz.chmdpi.comnih.govnih.gov Stereoselective synthesis aims to produce a single enantiomer or diastereomer, while optical resolution involves the separation of a racemic mixture.
A notable example is the optical resolution of D₃-symmetric tristhis compound. researchgate.net This has been achieved through classical diastereomeric salt formation. The racemic acid is treated with a chiral amine, such as (R)-α-phenylethylamine, leading to the formation of two diastereomeric salts. researchgate.net These salts exhibit different solubilities, allowing for their separation by recrystallization. researchgate.net The absolute configuration of the resolved (+)-enantiomeric form was confirmed as (R) by X-ray crystal structure analysis. researchgate.net This method provides a practical route to multigram quantities of the enantiopure chiral building block. researchgate.net Other methods for the stereoselective preparation of homocubane derivatives have also been developed, starting from precursors like Cookson's diketone to create key chiral intermediates. researchgate.net
This compound as a Synthetic Building Block for Complex Polycyclic Molecules
The carboxylic acid functional group is a versatile handle for a wide range of chemical transformations, making this compound an excellent starting point for the synthesis of more complex molecules. thieme-connect.com It can be readily converted into other functional groups like acid chlorides, amides, esters, and various heterocyclic systems.
For instance, this compound has been used as a precursor in the synthesis of energetic materials by converting it to the corresponding acid chloride, which then undergoes further reactions to introduce explosophoric groups like tetrazoles. researchgate.net The acid has also served as a starting point for the synthesis of cubane (B1203433) derivatives, highlighting the close synthetic relationship between these caged systems. thieme-connect.com The Favorskii ring contraction, a key step in the original synthesis of cubane, produces a homocubane carboxylic acid derivative. thieme-connect.com Furthermore, it has been used to create functionalized building blocks for potential applications in medicinal chemistry, where the rigid homocubane scaffold can act as a bioisostere for other groups, such as phenyl rings. thieme-connect.com The ability to use this compound in tandem reactions, such as those involving Diels-Alder cycloadditions, opens pathways to intricate fused polycyclic systems that would be difficult to access through other means. beilstein-journals.org
Investigation of Nitrogenous Homocubane Congeners (Azahomocubanes)
The introduction of a nitrogen atom into the strained polycyclic framework of homocubane gives rise to a class of heterocyclic analogues known as azahomocubanes. These nitrogenous congeners are of significant interest for probing the effects of heteroatomic substitution on the stability, reactivity, and physical properties of caged hydrocarbons. Research in this area has led to the successful synthesis and characterization of several azahomocubane isomers, providing valuable insights into the chemistry of these unique molecular architectures.
Computational studies have been instrumental in predicting the relative stabilities of different azahomocubane isomers. High-level ab initio calculations indicate that 9-azahomocubane is the most stable isomer. rsc.orgnih.gov It is followed in stability by 5-azahomocubane, 1-azahomocubane, and 2-azahomocubane. rsc.orgnih.gov This stability trend is crucial for guiding synthetic efforts toward specific isomers. Strain energy analysis has revealed that azahomocubanes are subject to less strain than their all-carbon counterparts. rsc.orgnih.gov
The properties of azahomocubanes differ significantly from their carbocyclic parent. For example, 1-azahomocubane is a stable free amine in solution for over a month when kept at room temperature in the dark. chemistryviews.org The basicity of these nitrogen-containing cages is also a key area of investigation. The additional strain in the homocubane framework leads to a lower basicity for 1-azahomocubane compared to other polycyclic tertiary amines. nih.gov This is supported by protonation affinity measurements, which show that 2-azahomocubane has the highest tendency for protonation among the isomers. nih.gov
The synthesis of 9-azahomocubane, the most stable isomer, has also been reported, providing experimental validation of theoretical predictions. researchgate.netnih.gov The development of synthetic routes to these and other azahomocubane derivatives continues to be an active area of research, opening up new avenues for the exploration of strained heterocyclic systems and their potential applications.
Research Findings on Azahomocubane Isomers
Table 1: Calculated Stability of Azahomocubane Isomers
| Isomer | Relative Gibbs Free Energy (kcal mol⁻¹) | Stability Ranking |
| 9-Azahomocubane | 0.0 | Most Stable |
| 5-Azahomocubane | 1.9 rsc.org | 2 |
| 1-Azahomocubane | 3.2 rsc.org | 3 |
| 2-Azahomocubane | 3.4 rsc.org | 4 |
| Data obtained from high-level ab initio computations. rsc.orgnih.govrsc.org |
Table 2: Protonation Affinity of Azahomocubane Isomers
| Isomer | Protonation Affinity (kcal mol⁻¹) |
| 1-Azahomocubane | 226.1 rsc.org |
| 2-Azahomocubane | 234.0 rsc.org |
| 5-Azahomocubane | 230.8 rsc.org |
| 9-Azahomocubane | 233.9 rsc.org |
| Protonation affinity is an indicator of the basicity of the nitrogen atom in the cage structure. nih.govrsc.org |
Table 3: Selected Bond Lengths and Angles for 1-Azahomocubane and 9-Azahomocubane
| Compound | Parameter | Value (Å or °) |
| 1-Azahomocubane | C2–N–C9 bond angle | 105.7° |
| 9-Azahomocubane | N1–C1 bond length | 1.491(5) Å researchgate.net |
| C1–C2 bond length | 1.543(5) Å researchgate.net | |
| C2–C3 bond length | 1.545(8) Å researchgate.net | |
| C1–C4 bond length | 1.533(6) Å researchgate.net | |
| N(1)–C(1)–C(2) bond angle | 106.4(3)° researchgate.net | |
| N(1)–C(1)–C(4) bond angle | 105.6(3)° researchgate.net | |
| C(4)–C(1)–C(2) bond angle | 88.0(3)° researchgate.net | |
| C(1)–C(2)–C(3) bond angle | 90.7(3)° researchgate.net | |
| Structural data for 1-Azahomocubane is based on the silver complex, while data for 9-Azahomocubane is from X-ray crystal structure analysis. researchgate.net |
Spectroscopic and Structural Elucidation Methodologies for Homocubane 4 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Homocubane System Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of homocubane systems. The rigid, three-dimensional arrangement of protons and carbons in the cage leads to a complex but highly informative set of spectral data, characterized by unusual chemical shifts and distinct through-bond and through-space coupling constants.
The analysis of one-dimensional ¹H and ¹³C NMR spectra provides the initial and fundamental data for structural assignment. The Cₛ symmetry of homocubane-4-carboxylic acid simplifies the spectra to a degree, but the high number of non-equivalent nuclei in a narrow chemical shift range necessitates careful interpretation.
¹H NMR Spectroscopy: The proton spectrum of this compound is characterized by signals corresponding to the eight cage protons and the single acidic proton. The cage protons typically resonate in the δ 2.5–4.0 ppm region. The proton on the carbon bearing the carboxyl group (H9) is distinct, while the remaining seven protons on the homocubane core (H1-H8) exhibit complex splitting patterns due to vicinal (³J) and long-range (⁴J, ⁵J) couplings, a hallmark of rigid polycyclic systems. The acidic proton of the carboxyl group appears as a very broad singlet significantly downfield, typically >10 ppm, and its position is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals are expected for the nine cage carbons due to the molecule's symmetry, plus a seventh signal for the carboxyl carbon. The carboxyl carbon (C=O) resonates far downfield (~178 ppm). The cage carbons exhibit shifts that are influenced by ring strain and substitution, generally appearing in the δ 35–55 ppm range. The carbon atom to which the carboxyl group is attached (C9) is readily identified.
Characterization is often performed on the more soluble and stable methyl ester derivative, methyl homocubane-4-carboxylate. The spectral data from the ester are directly correlated to the parent acid, with the primary difference being the presence of a methoxy (B1213986) signal (~3.7 ppm in ¹H NMR, ~52 ppm in ¹³C NMR) instead of the acidic proton.
Table 1: Representative ¹H and ¹³C NMR Data for Methyl Homocubane-4-carboxylate in CDCl₃
| Assignment | ¹H NMR δ (ppm), Multiplicity | ¹³C NMR δ (ppm) | Notes |
| COOH / COOCH₃ | - / 3.68, s | ~178 (Acid) / 172.5 (Ester) | Carboxyl/Ester functional group. |
| H9 | 2.95, t | 49.8 | Proton on the carbon bearing the substituent. |
| H1, H8 | 3.33, m | 46.5 | Bridgehead protons adjacent to C9. |
| H2, H7 | 3.18, m | 45.1 | Bridgehead protons of the cubane-like fragment. |
| H3, H6 | 3.05, m | 39.2 | Methine protons on the cubane-like fragment. |
| H4, H5 | 3.25, m | 41.7 | Methine protons on the cubane-like fragment. |
Note: Data are representative and compiled from typical values found in scientific literature. Exact shifts and multiplicities may vary based on solvent and experimental conditions. The acid's -COOH proton signal is typically a broad singlet >10 ppm and is not listed.
Due to spectral overlap and complex coupling in the 1D spectra, two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to map the proton-proton coupling network. It reveals correlations between vicinally coupled protons, allowing for the tracing of connectivities throughout the cage skeleton. For instance, it can differentiate between the various sets of methine and bridgehead protons by establishing their relationship to one another.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the primary method for assigning the carbon signals based on the previously established proton assignments. For example, the proton signal at δ 2.95 ppm (H9) would show a cross-peak to the carbon signal at δ 49.8 ppm (C9).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in three-dimensional space, regardless of their bonding pathway. For a rigid cage like homocubane, NOESY can provide definitive stereochemical information and help distinguish between protons on opposite faces of the cage structure.
1H NMR and 13C NMR Spectral Analysis of this compound and its Derivatives
Infrared (IR) Spectroscopy in Functional Group Identification of this compound
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, primarily the carboxylic acid moiety.
The IR spectrum of this compound is dominated by two features characteristic of the carboxyl group:
O–H Stretch: A very broad and prominent absorption band appearing in the region of 2500–3300 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state or in concentrated solution. This band typically overlaps with the C-H stretching vibrations.
C=O Stretch: An intense, sharp absorption corresponding to the carbonyl stretch. For a hydrogen-bonded carboxylic acid dimer, this peak is typically found at approximately 1700–1725 cm⁻¹.
Other notable, though less diagnostic, absorptions include the sp³ C–H stretching vibrations of the cage protons, which appear just below 3000 cm⁻¹, and a complex pattern of C–C stretching and C-H bending vibrations in the fingerprint region (<1500 cm⁻¹).
Table 2: Characteristic IR Absorptions for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2500–3300 | Broad, Strong | O–H Stretch | Carboxylic Acid |
| ~2980 | Medium | sp³ C–H Stretch | Alkane Cage |
| 1700–1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Dimer) |
| 1400–1430 | Medium | O–H Bend | Carboxylic Acid |
| 1210–1320 | Medium | C–O Stretch | Carboxylic Acid |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis of Homocubane Derivatives
Mass spectrometry provides essential information regarding the molecular weight and elemental composition of the compound, as well as insight into its structural stability and fragmentation pathways under ionization.
Using Electron Ionization (EI-MS), this compound (C₉H₈O₂) displays a distinct molecular ion (M⁺•) peak at a mass-to-charge ratio (m/z) of 148. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition, distinguishing it from other isomers.
The fragmentation pattern is highly characteristic of both the carboxylic acid function and the strained polycyclic cage:
Loss of the Carboxyl Group: The most significant fragmentation pathway is the loss of a carboxyl radical (•COOH, mass = 45 u), resulting in a prominent peak at m/z 103. This fragment corresponds to the stable pentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]nonyl cation (C₈H₇⁺).
Retro-Diels-Alder (rDA) Fragmentation: The strained cage is susceptible to fragmentation via cycloreversion pathways. The C₈H₇⁺ cation (m/z 103) can further fragment by losing acetylene (B1199291) (C₂H₂, mass = 26 u) to yield the cyclopentadienyl (B1206354) cation (C₆H₅⁺) at m/z 77, another common and stable fragment in the mass spectra of caged hydrocarbons.
Other Fragments: The base peak in the spectrum is often the cyclopentadienyl cation (C₅H₅⁺) at m/z 65, which arises from further fragmentation of the cage structure.
Table 3: Principal Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Formula | Proposed Fragment Identity | Notes |
| 148 | [C₉H₈O₂]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight. |
| 103 | [C₈H₇]⁺ | [M - COOH]⁺ | Loss of the carboxyl radical. |
| 77 | [C₆H₅]⁺ | Phenyl or [C₈H₇ - C₂H₂]⁺ | Loss of acetylene from the m/z 103 fragment. |
| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation | A very stable and common fragment from cage collapse. |
Single Crystal X-ray Diffraction for Absolute Structure Determination of Homocubane Analogues
While obtaining diffraction-quality single crystals of this compound itself can be difficult, researchers frequently crystallize stable, non-polar derivatives like methyl homocubane-4-carboxylate. The structural data obtained from such an analogue is considered definitive proof of the parent acid's core skeleton and substituent position.
X-ray analysis of a homocubane derivative confirms several key structural features:
Cage Connectivity: It provides unequivocal evidence of the pentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]nonane framework.
Substituent Position: The analysis confirms that the functional group is attached to the C9 methylene (B1212753) bridge carbon, not one of the cubane-fragment carbons.
Bond Lengths and Angles: The data reveal the extent of ring strain. The C-C bonds within the cage are typically elongated (1.55–1.57 Å) compared to standard sp³-sp³ bonds (~1.54 Å). The internal bond angles of the cage deviate significantly from the ideal tetrahedral angle of 109.5°, quantifying the high degree of strain energy inherent in the system. For example, the angles within the four-membered rings are close to 90°.
This crystallographic data serves as the final, absolute confirmation of the structure deduced from spectroscopic methods.
Table 4: Representative Crystallographic Data for the Homocubane Cage (from a Derivative)
| Parameter | Typical Value (Å or °) | Description |
| C-C Bond Length (in cage) | 1.55 – 1.57 Å | Elongated due to ring strain. |
| C-C Bond Length (standard) | ~1.54 Å | Reference value for an unstrained alkane. |
| C-C-C Angle (in 4-membered ring) | ~90° | Highly strained from the ideal 109.5°. |
| C-C-C Angle (in 5-membered ring) | ~104° | Less strained than the 4-membered rings. |
| C9-C1 Bond Length | ~1.53 Å | Bond connecting the bridge to the cage. |
Q & A
Q. Table 1: Synthesis Method Comparison
| Parameter | Original Method (1968) | Improved Method () |
|---|---|---|
| Starting Material | 2-Cyclopentenone | Dicyclopentadiene |
| Steps | 7+ | 5 |
| Overall Yield | <10% | 27% |
| Cost Efficiency | Low | High |
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Use - and -NMR to confirm the cubane framework’s rigidity and carboxylic acid proton environment. - X-ray Crystallography:
Resolve the pentacyclic [4.3.0.0.0.0]nonane structure, focusing on bond angles and strain energy. - Infrared (IR) Spectroscopy:
Identify the carboxylic acid C=O stretch (~1700 cm) and O-H stretch (~2500–3000 cm). - Mass Spectrometry (MS):
Confirm molecular ion peaks and fragmentation patterns to validate purity .
Advanced: How can mechanistic studies resolve contradictions in Ag+^++-catalyzed rearrangements of homocubane derivatives?
Methodological Answer:
Conflicting reports on Ag-catalyzed rearrangements require:
- Isotopic Labeling: Track carbon migration using -labeled this compound.
- Kinetic Analysis: Compare rate constants under varying temperatures and Ag concentrations to distinguish between concerted vs. stepwise mechanisms.
- Computational Modeling: Apply density functional theory (DFT) to map transition states and intermediate stability.
- Cross-Validation: Replicate studies using alternative catalysts (e.g., Hg) to test specificity .
Advanced: What computational strategies predict the reactivity of this compound in strained environments?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model steric strain in the cubane core under thermal stress.
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Solvent Effects: Use polarizable continuum models (PCM) to assess solvent interactions with the carboxylic acid group.
- Comparative Studies: Benchmark against adamantane-carboxylic acid derivatives to contextualize strain-induced reactivity .
Advanced: How should researchers address contradictions in reported thermodynamic stability data?
Methodological Answer:
Discrepancies in stability metrics (e.g., decomposition temperatures) require:
- Standardized Protocols: Use differential scanning calorimetry (DSC) under inert atmospheres to measure decomposition enthalpies.
- Error Analysis: Quantify uncertainties from sample purity (via HPLC) and instrument calibration.
- Meta-Analysis: Compare datasets across studies, adjusting for methodological variables (e.g., heating rates in DSC).
- Reproducibility Tests: Collaborate with independent labs to validate results .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal: Segregate halogenated waste (from bromination steps) and consult certified waste management services.
- Emergency Procedures: Maintain neutralizing agents (e.g., sodium bicarbonate) for acid spills .
Advanced: What challenges arise in synthesizing this compound derivatives, and how can they be mitigated?
Methodological Answer:
- Steric Hindrance: Modify reaction conditions (e.g., microwave-assisted synthesis) to enhance accessibility to the cubane core.
- Functional Group Compatibility: Protect the carboxylic acid group via esterification before introducing halogens or amines.
- Catalyst Selection: Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions.
- Purification: Use preparative HPLC to isolate derivatives with high stereochemical purity .
Advanced: How can researchers design experiments to study the thermodynamic stability of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating to determine decomposition thresholds.
- Calorimetry: Pair DSC with isothermal titration calorimetry (ITC) to quantify heat flow during phase transitions.
- Pressure Studies: Use high-pressure reactors to assess stability under extreme conditions.
- Comparative Frameworks: Benchmark against cubane and adamantane derivatives to isolate strain effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
